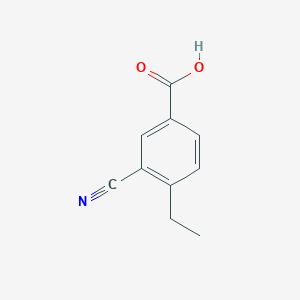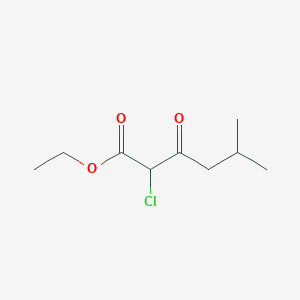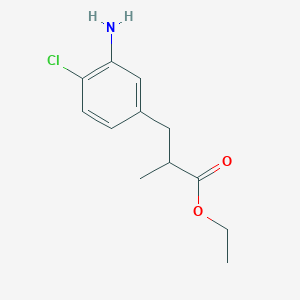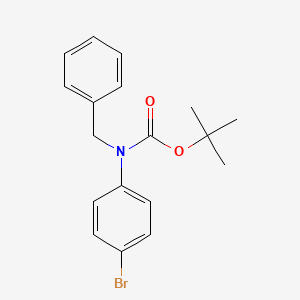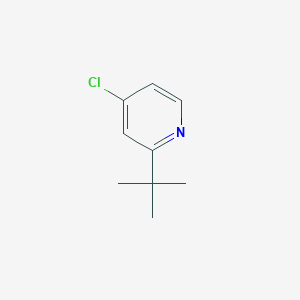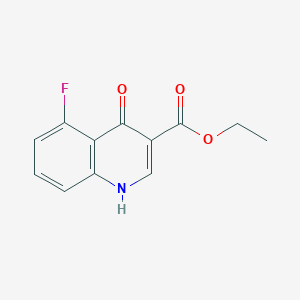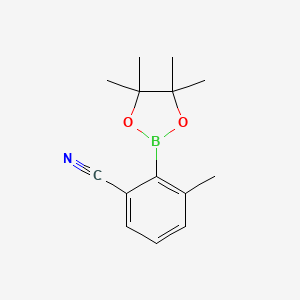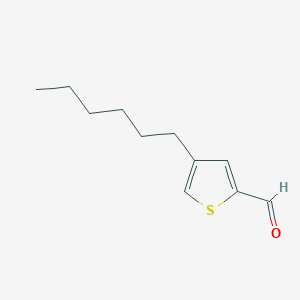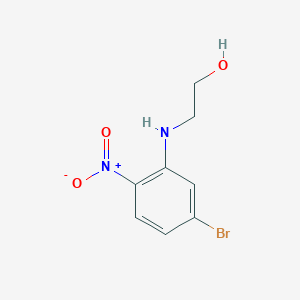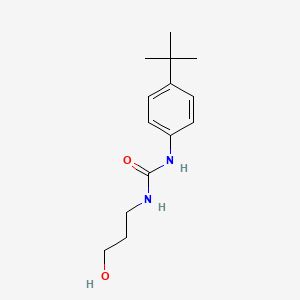
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, also known as TBHP, is an organic compound used in various scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents. TBHP is a versatile reagent with many useful properties, including its ability to act as a reducing agent, a catalyst, and a scavenger of oxygen. This compound has been studied extensively in recent years, and its potential applications in the fields of biochemistry and physiology have been explored.
Applications De Recherche Scientifique
Hypotensive and Antiarrhythmic Properties
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea and related compounds have been synthesized and evaluated for their potential medicinal properties. One study found that similar compounds exhibited significant hypotensive (blood pressure lowering) action and antiarrhythmic (preventing or alleviating irregular heartbeats) activities. These findings suggest potential therapeutic applications in treating hypertension and arrhythmia (Chalina, Chakarova, & Staneva, 1998).
Free Radical Scavenging and Cardioprotective Effects
Research has also explored the role of structurally similar compounds as free radical scavengers. Compounds like 1-(3- tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl) urea hydrochloride demonstrated effectiveness in reducing myocardial infarct size in animal models, indicating potential applications in treating heart diseases and as cardioprotective agents (Hashimoto et al., 2001).
Photodynamic Therapy and Molecular Devices
There's also research into the use of similar urea derivatives in the development of molecular devices and photodynamic therapy applications. These compounds have shown the ability to undergo photoisomerization and interact with other molecules in ways that are useful for creating molecular devices and therapeutic agents (Lock et al., 2004).
Cancer Research
In cancer research, derivatives of 1-aryl-3-(2-chloroethyl) ureas, a group to which 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is related, have shown promising cytotoxic and antineoplastic activities. Studies have focused on their distribution, metabolism, and efficacy in antineoplastic treatments, indicating their potential as new antineoplastic agents (Maurizis et al., 1998).
Inhibition of Translation Initiation in Cancer Therapy
Symmetrical N,N'-diarylureas, which share structural similarities with 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds have shown promise in inhibiting cancer cell proliferation, providing a potential pathway for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBDGTCJFUOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



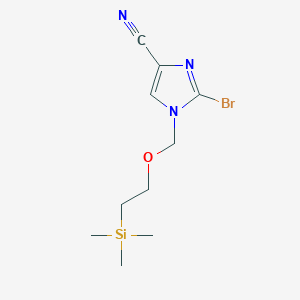
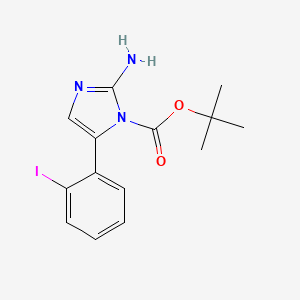
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
